molecular formula C9H5F3N2O2 B13510121 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13510121
M. Wt: 230.14 g/mol
InChI Key: XEGSYRMYZRMUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the use of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide under basic conditions, such as potassium carbonate (K2CO3), to achieve the desired product in good to high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and efficient synthetic methodologies are often applied to scale up the production. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as employing safer reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace the trifluoromethyl group or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:

Uniqueness

2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)5-3-1-2-4-14(5)13-7/h1-4H,(H,15,16)

InChI Key

XEGSYRMYZRMUDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.